Di-1-adamantylphosphine oxide
Overview
Description
Di-1-adamantylphosphine oxide, also known as Bis(adamant-1-yl)phosphine or Bis(tricyclo[3.3.1.13,7]dec-1-yl)phosphine, is a chemical compound with the empirical formula C20H31P . It has a molecular weight of 302.43 .
Molecular Structure Analysis
The molecular structure of Di-1-adamantylphosphine oxide is complex due to the presence of the adamantyl groups . The compound is a stable tautomer of di(1-adamantyl)phosphinous acid .Chemical Reactions Analysis
Di-1-adamantylphosphine oxide has been used to synthesize new PA-Ad-coordinated complexes, which are effective precatalysts for the Suzuki reaction of aryl chlorides . The reduction of Pd(II) in these complexes by arylboronic acid was examined, and the ideal Pd-to-PA ratio in the Suzuki reaction was found to be 1:1 .Physical And Chemical Properties Analysis
Di-1-adamantylphosphine oxide is a solid at 20 degrees Celsius . It should be stored under inert gas and away from air due to its sensitivity . The compound is white in color and is insoluble in water .Scientific Research Applications
Synthesis and Chemical Properties
- Di-1-adamantylphosphine oxide has been synthesized through various methods, including the reduction of phosphine derivatives and reactions with elements like sulfur and selenium. This compound is known to form secondary phosphine oxides, sulfides, and selenides (Goerlich & Schmutzler, 1993).
Catalysis and Organic Synthesis
- It plays a role in catalytic processes. For instance, a diiron propane-1,3-dithiolate complex containing di-1-adamantylphosphine has shown moderate fungicidal activity against various pathogens (Yan et al., 2021).
- In another instance, a pincer-ligated iridium catalyst containing di-1-adamantylphosphine was synthesized for alkane dehydrogenation, demonstrating high stability and effectiveness (Punji, Emge, & Goldman, 2010).
Material Science and Chemistry
- Di-1-adamantylphosphine oxide derivatives have been used in the synthesis and characterization of various novel compounds and materials. This includes the creation of bulky three-hindered quadrant bisphosphine ligands for asymmetric hydrogenation of alkenes (Sawatsugawa et al., 2019).
- It is also employed in the synthesis of polyimides, offering properties like high thermal stability and low dielectric constants, suitable for high-performance materials (Kwak, Yeon, & Yoon, 2006).
Safety And Hazards
properties
IUPAC Name |
bis(1-adamantyl)-oxophosphanium | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30OP/c21-22(19-7-13-1-14(8-19)3-15(2-13)9-19)20-10-16-4-17(11-20)6-18(5-16)12-20/h13-18H,1-12H2/q+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTLFFIFRPOHQPT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)[P+](=O)C45CC6CC(C4)CC(C6)C5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30OP+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30460678 | |
Record name | di-1-adamantylphosphine oxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30460678 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Di-1-adamantylphosphine oxide | |
CAS RN |
131266-79-0 | |
Record name | di-1-adamantylphosphine oxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30460678 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Di-1-adamantylphosphine oxide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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